5-[4-(Benzyloxy)phenyl]-3-methylisoxazole
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Overview
Description
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of methyl 4-(benzyloxy)benzoate.
Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione: This compound shares the benzyloxyphenyl moiety but has an oxadiazole ring instead of an isoxazole ring.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound contains a benzyloxyphenyl group attached to a glycinamide moiety.
Uniqueness
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-13-11-17(20-18-13)15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
YTGNFYOAJRFBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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